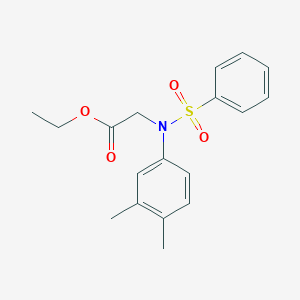
ethyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate, also known as DMPG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPG is a glycine derivative that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate has been found to have potential applications in various scientific research areas. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
Another potential application of this compound is in the treatment of neurological disorders. This compound has been found to have neuroprotective effects and can potentially be used to treat disorders such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of ethyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce apoptosis in cancer cells. This compound has also been found to have neuroprotective effects and can potentially be used to treat neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its high purity and yield. Additionally, this compound has been found to be stable under various conditions, making it a reliable compound for research purposes. However, one limitation of using this compound is its high cost, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for the research on ethyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate. One potential direction is to further investigate its mechanism of action and identify specific enzymes that are inhibited by this compound. Additionally, further research can be done to explore the potential applications of this compound in the treatment of neurological disorders. Another future direction is to explore the use of this compound in combination with other drugs for cancer treatment, as it has been found to enhance the efficacy of chemotherapy drugs.
Eigenschaften
IUPAC Name |
ethyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(16-11-10-14(2)15(3)12-16)24(21,22)17-8-6-5-7-9-17/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIZFTIWRZVBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4692022.png)
acetate](/img/structure/B4692029.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B4692050.png)
![2-methyl-6-phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B4692052.png)

![3-(4-chlorophenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4692065.png)



![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B4692107.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4692115.png)